4-(Piperazin-1-ylmethyl)quinoline
Overview
Description
4-(Piperazin-1-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core structure with a piperazine moiety attached via a methylene bridge
Mechanism of Action
Target of Action
The primary target of 4-(Piperazin-1-ylmethyl)quinoline is the Plasmodium falciparum parasite’s haem detoxification pathway . This compound is an antimalarial agent, first synthesized in the 1960s and used throughout China . It has also been found to have significant inhibitory activity against bacterial growth .
Mode of Action
It is believed to inhibit the haem detoxification pathway of the plasmodium falciparum parasite . This inhibition is likely similar to that of Chloroquine .
Biochemical Pathways
The affected biochemical pathway is the haem detoxification pathway of the Plasmodium falciparum parasite . The inhibition of this pathway leads to the accumulation of toxic haem, which is detrimental to the parasite, thus exerting an antimalarial effect .
Result of Action
The result of the action of this compound is the inhibition of the growth of the Plasmodium falciparum parasite, leading to its death . This results in the alleviation of malaria symptoms in the host. Additionally, some compounds have shown significant inhibitory activity against bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-ylmethyl)quinoline typically involves the condensation of 4-chloroquinoline with piperazine. One common method includes heating 4-chloroquinoline with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production methods for this compound often employ continuous flow reactors to enhance efficiency and scalability. These methods may utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-ylmethyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
4-(Piperazin-1-ylmethyl)quinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperaquine: Another quinoline derivative used as an antimalarial agent.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its anti-inflammatory properties.
Uniqueness: 4-(Piperazin-1-ylmethyl)quinoline is unique due to its specific piperazine substitution, which enhances its solubility and bioavailability compared to other quinoline derivatives. This structural feature also contributes to its broad-spectrum antimicrobial activity and potential for use in various therapeutic applications.
Properties
IUPAC Name |
4-(piperazin-1-ylmethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZRHQKDMZBGBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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